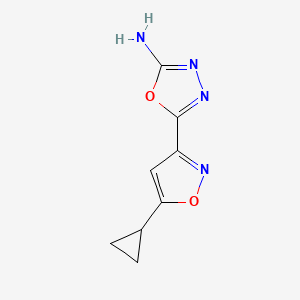

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXHSATRKQXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677747 | |

| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248908-01-1 | |

| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Oxazole Ring

The initial step involves synthesizing the 1,2-oxazole core bearing the cyclopropyl substituent at position 5. The prevalent method employs the cyclization of hydrazide derivatives derived from amino acids or aromatic precursors, followed by cyclodehydration.

- Starting materials: Cyclopropylamine derivatives and glyoxal or its equivalents.

- Reaction conditions: Acid catalysis (e.g., p-toluenesulfonic acid) in ethanol or acetic acid at reflux temperatures.

- Outcome: Formation of the 5-cyclopropyl-1,2-oxazole via cyclodehydration.

Characterization of intermediates: Confirmed through NMR (proton and carbon spectra), IR (characteristic N–H and C=N stretches), and mass spectrometry.

Formation of the Oxadiazole Ring

The subsequent step involves coupling the oxazole intermediate with hydrazine derivatives to construct the 1,3,4-oxadiazole ring.

- Reagents: Hydrazine hydrate or substituted hydrazines.

- Reaction conditions: Reflux in acetic acid or polyphosphoric acid (PPA).

- Process: The oxazole intermediate reacts with a suitable carboxylic acid derivative or acyl hydrazide, followed by cyclization to form the oxadiazole.

Oxazole derivative + Hydrazine derivative → Cyclization → 1,3,4-oxadiazole ring

Final Functionalization

The final step involves introducing the amino group at position 2 of the oxadiazole ring, often via nucleophilic substitution or reduction of a precursor nitrile or imidoyl intermediate.

- Use of ammonia or ammonium salts under mild heating.

- Alternatively, reduction of a nitrile group using lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Outcome: The amino group is incorporated, yielding the target compound.

Industrial and Green Chemistry Considerations

For large-scale synthesis, continuous flow reactors and environmentally benign solvents (e.g., ethanol, water) are employed to enhance efficiency and reduce waste. Catalysts such as Lewis acids (e.g., zinc chloride) facilitate cyclization steps, and microwave-assisted synthesis accelerates reaction times.

Data Table Summarizing Preparation Methods

| Step | Starting Materials | Reagents & Conditions | Key Intermediates | Characterization Techniques |

|---|---|---|---|---|

| 1. Oxazole ring formation | Cyclopropylamine + Glyoxal | Acid catalyst, reflux | Cyclopropyl-oxazole | NMR, IR, MS, X-ray (if crystalline) |

| 2. Oxadiazole ring construction | Oxazole + Hydrazine derivatives | Acidic reflux | Cyclopropyl-oxadiazole | NMR, IR, MS |

| 3. Amination | Nitrile or imidoyl intermediates | NH₃ or LiAlH₄, mild heating | Amino-oxadiazole | NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and biological properties of 5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine with analogous 1,3,4-oxadiazole derivatives:

Key Findings and Discussion

Structural and Electronic Comparisons

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, contrasting with planar aromatic substituents (e.g., phenyl, pyridyl) in analogs. This may reduce π-π stacking but improve metabolic stability due to reduced aromatic oxidation .

- Dual Heterocycles : The combination of isoxazole and oxadiazole rings provides multiple hydrogen-bonding sites, akin to the indole-substituted derivative (), but with enhanced rigidity due to the cyclopropyl group .

- Isomerism and Bioactivity : The 1,2,4-oxadiazole isomer () lacks the hydrogen-bonding geometry of the 1,3,4-oxadiazole core, likely reducing interactions with enzyme hinge regions (e.g., GSK-3β) .

Biological Activity

Overview

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both oxazole and oxadiazole rings. These structural features contribute to its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its significance in medicinal chemistry, particularly regarding its anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H8N4O |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 1248908-01-1 |

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound is believed to modulate biological pathways through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways.

- Nucleic Acid Interaction : Potential binding to DNA or RNA could alter gene expression and cellular function.

Anticancer Properties

Recent research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U937 (acute monocytic leukemia), and others.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(5-Cyclopropyl...) | MCF-7 | 0.65 | Induction of apoptosis |

| Similar Derivative | U937 | 0.75 | Inhibition of proliferation |

Studies indicated that these compounds induce apoptosis in a dose-dependent manner and activate p53 pathways leading to increased caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

In addition to anticancer effects, the compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

These findings indicate potential applications in treating infections caused by resistant strains.

Case Studies

- Cytotoxicity Study : A study published in MDPI demonstrated that derivatives of oxadiazole showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin against various leukemia cell lines. The findings highlighted the potential of oxadiazole derivatives as effective anticancer agents .

- Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in breast cancer cells through modulation of key proteins involved in cell survival and death processes .

Q & A

Q. Q1. What are the established synthetic routes for 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

A1. The compound is typically synthesized via cyclization reactions of hydrazide precursors or coupling of oxazole and oxadiazole fragments. Key intermediates are validated using:

- 1H/13C NMR to confirm proton and carbon environments, particularly for oxazole and oxadiazole rings .

- FTIR to identify functional groups (e.g., N–H stretches in the amine group at ~3300 cm⁻¹) .

- Mass spectrometry for molecular ion confirmation and fragmentation patterns .

- Single-crystal X-ray diffraction (for related analogs) to resolve 3D structures and hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole derivatives) .

Q. Q2. What analytical techniques are critical for purity assessment and structural validation?

A2. Beyond NMR and FTIR:

- High-resolution mass spectrometry (HRMS) ensures exact mass matches the theoretical value.

- HPLC with UV detection (e.g., at 254 nm) quantifies purity, especially for biologically tested samples .

- Elemental analysis confirms C, H, N, and O composition within acceptable tolerances (±0.4%) .

Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis of this compound?

A3.

- Reaction path search algorithms (e.g., quantum chemical calculations) predict energetically favorable pathways and transition states, reducing trial-and-error experimentation .

- Machine learning models trained on reaction databases can propose optimal solvents, catalysts, and temperatures .

- Molecular docking (pre-synthesis) screens for potential bioactivity, guiding prioritization of synthetic targets .

Q. Q4. How should researchers address contradictory biological activity data (e.g., antimicrobial vs. anticancer results) for oxadiazole derivatives?

A4.

- Dose-response assays : Confirm activity across multiple concentrations (e.g., IC50, MIC values) to rule out false positives .

- Target specificity studies : Use siRNA knockdown or competitive binding assays to identify off-target effects .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., cyclopropyl vs. phenyl groups) to isolate pharmacophores .

Q. Q5. What strategies improve the stability of this compound under physiological conditions?

A5.

Q. Q6. How can researchers validate the mechanism of action for this compound in enzyme inhibition?

A6.

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to identify competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic profiles .

- X-ray crystallography : Resolve enzyme-inhibitor complexes to map active-site interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Methodological Considerations

Q. Q7. What statistical approaches are recommended for optimizing reaction yields in heterocyclic synthesis?

A7.

Q. Q8. How should structural analogs be prioritized for SAR studies?

A8.

- Lipinski’s Rule of Five : Filter analogs with MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .

- ADMET prediction tools : Use SwissADME or ADMETlab to exclude compounds with poor bioavailability/toxicity .

- Diversity-oriented synthesis : Incorporate varied substituents (e.g., halogens, alkyl chains) to explore electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.